BenchChemオンラインストアへようこそ!

Iron dextran

Iron-carbohydrate nanomedicine Biodistribution Pharmacodynamics

Iron dextran (CAS 10124-49-9) is a Type I parenteral iron-carbohydrate nanomedicine: a ferric oxyhydroxide core stabilized by branched dextran. Available in two distinct MW profiles — HMWID (~265 kDa, t½≈60 h) and LMWID (~165 kDa, t½≈20 h) — that directly govern pharmacokinetics and safety. NOT interchangeable with iron sucrose or ferric carboxymaltose based on elemental iron content alone. LMWID enables Total Dose Infusion (TDI) in pregnancy; HMWID is the reference compound for nanomedicine biodistribution studies. In swine operations, its single-substance formulation permits flexible, farm-specific dosing. Select your MW profile to match your application.

Molecular Formula FeH2O4S
Molecular Weight 153.93 g/mol
CAS No. 10124-49-9
Cat. No. B1148324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron dextran
CAS10124-49-9
Molecular FormulaFeH2O4S
Molecular Weight153.93 g/mol
Structural Identifiers
SMILESOS(=O)(=O)O.[Fe]
InChIInChI=1S/Fe.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)
InChIKeyMVZXTUSAYBWAAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 250 g / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble, Very soluble in water, Very soluble in DMSO; decomposes in 95% ethanol and acetone, Extremely soluble in water; insoluble in most org solvents, Completely miscible with 0.9% sodium chloride injection.

Iron Dextran (CAS 10124-49-9): Procurement Guide for a High-Molecular-Weight Parenteral Iron-Carbohydrate Nanomedicine


Iron dextran (CAS 10124-49-9) is a parenteral iron-carbohydrate nanomedicine composed of a ferric oxyhydroxide core stabilized by a branched dextran polysaccharide shell [1]. It is categorized as a Type I complex, characterized by a robust and strong iron-carbohydrate binding [1]. The compound exists in two primary formulations differentiated by the molecular weight (MW) of the dextran component: high-molecular-weight iron dextran (HMWID) with an average MW of approximately 265 kDa, and low-molecular-weight iron dextran (LMWID) with an average MW of approximately 165 kDa [1]. These distinct MW profiles directly influence the product's pharmacokinetic behavior, with plasma half-lives of approximately 60 hours for HMWID and 20 hours for LMWID [1]. This physicochemical heterogeneity is a critical differentiator for procurement, as it dictates clinical handling, safety profiles, and regulatory considerations compared to alternative intravenous iron formulations.

Why Iron Dextran Cannot Be Generically Substituted: Physicochemical Heterogeneity Dictates Clinical and Industrial Performance


Intravenous iron-carbohydrate complexes constitute a structurally heterogeneous class of nanomedicines, and their in vivo performance is not interchangeable [1]. The pharmacokinetics, tissue biodistribution, and safety profile of iron dextran are fundamentally governed by the physicochemical characteristics of its carbohydrate shell and core [1]. Research has demonstrated that despite similar serum iron profiles across different iron-carbohydrate preparations, their tissue iron biodistribution varies markedly, indicating that using serum iron as a surrogate for biological equivalence is erroneous [1]. Consequently, substituting iron dextran with another iron product, such as iron sucrose or ferric carboxymaltose, based solely on elemental iron content or a general 'iron replacement' indication will lead to divergent clinical and industrial outcomes. These outcomes include different maximal single-dose capacities, distinct adverse event profiles, and variable tissue-specific iron repletion, all of which are documented in the quantitative evidence below.

Iron Dextran: A Quantitative Evidence Guide for Scientific Selection and Procurement


Differential Tissue Iron Biodistribution of Iron Dextran vs. Other IV Iron Nanomedicines in an Anemic Rat Model

In a controlled comparative study using an anemic rat model, the tissue iron biodistribution of four intravenous iron-carbohydrate nanomedicines was systematically evaluated [1]. Despite achieving similar serum iron profiles, the preparations exhibited markedly different patterns of iron deposition in target tissues [1]. Specifically, iron dextran (ID) was compared directly against ferric carboxymaltose (FCM), iron sucrose (IS), and iron isomaltoside 1000 (IIM) [1]. The study found that tissue iron repletion differences were confirmed by histopathology, underscoring that serum iron levels are an unreliable surrogate for the pharmacodynamic endpoint of tissue iron delivery [1].

Iron-carbohydrate nanomedicine Biodistribution Pharmacodynamics Anemic rat model Ferric carboxymaltose

Quantitative Comparison of Adverse Event Reporting Rates and Costs: Iron Dextran vs. Ferric Carboxymaltose and Iron Sucrose (FAERS Analysis)

An analysis of the US Food and Drug Administration Adverse Event Reporting System (FAERS) database from 2014 to 2019 compared adverse events for four intravenous iron products [1]. For hypersensitivity reactions, iron dextran had a Reporting Odds Ratio lower bound 90% confidence interval (ROR05) of 4.35, which was higher than that for iron sucrose (ROR05 3.94) and ferric carboxymaltose (ROR05 3.03) but lower than that for ferumoxytol (ROR05 5.00) [1]. The proportion of deaths associated with hypersensitivity reactions was 5.3% for iron dextran, compared to 2.4% for iron sucrose and 0.2% for ferric carboxymaltose [1]. For anaphylaxis/anaphylactic shock, iron dextran had an ROR05 of 37.80 with a 4.5% death rate, whereas ferric carboxymaltose had an ROR05 of 8.77 with no deaths [1]. The estimated downstream medical cost per adverse event was highest for iron dextran at US$8,615 [1].

Pharmacovigilance Adverse Event Reporting Hypersensitivity Anaphylaxis Health Economics

Comparative Hematopoietic Response Rates in IBD Patients: Iron Dextran vs. Ferric Carboxymaltose and Iron Sucrose

A systematic review and network meta-analysis evaluated the efficacy of intravenous iron formulations in treating iron deficiency anemia (IDA) in patients with inflammatory bowel disease (IBD) [1]. The primary outcome was hematopoietic response, defined as hemoglobin normalization or an increase of ≥2 g/dL [1]. Iron dextran (IDX) demonstrated a response rate of 42% (33/78 patients), which was lower than that of ferric carboxymaltose (FCM) at 78% (599/798 patients), iron sucrose (IS) at 68% (344/508 patients), and iron isomaltoside (ISM) at 63% (265/423 patients) [1]. The study concluded that FCM was the most effective IV iron formulation as monotherapy for this patient population [1].

Inflammatory Bowel Disease Iron Deficiency Anemia Network Meta-analysis Clinical Efficacy Hematopoietic Response

Non-Inferiority of Iron Dextran to Gleptoferron for Anemia Prevention in Swine: A Veterinary Efficacy Benchmark

In a large-scale veterinary study, iron dextran was evaluated for non-inferiority against gleptoferron, a common alternative iron supplement for suckling piglets [1]. The study, which included 17 litters with piglets randomized to four treatment groups, established a non-inferiority tolerance range of ± 5 g/L for hemoglobin concentration [1]. Iron dextran was found to be non-inferior to gleptoferron within this pre-defined margin [1]. Across all treatment groups, no differences were observed in red blood cell parameters or average daily weight gain, indicating equal efficacy for preventing iron deficiency anemia [1].

Veterinary Medicine Swine Production Iron Deficiency Anemia Gleptoferron Non-inferiority Trial

Total Dose Infusion (TDI) of LMW Iron Dextran vs. Oral Iron: Superiority in Speed of Anemia Correction in Pregnancy

A prospective randomized controlled trial compared Total Dose Infusion (TDI) of low-molecular-weight iron dextran against oral ferrous fumarate in 66 pregnant women with iron deficiency anemia (Hb 7-10 g/dL) [1]. After 4 weeks, both groups showed significant clinical improvement of anemia and improved iron indices [1]. However, the first improvement of symptoms was significantly faster in the TDI iron dextran group (Group A) compared to the oral iron group (Group B) [1]. Complete blood count and iron indices were also significantly better in Group A than Group B after 4 weeks [1]. Side effects in Group B were mainly gastrointestinal, while Group A reported one case of mild hypersensitivity and one local injection site reaction [1].

Pregnancy Iron Deficiency Anemia Total Dose Infusion Randomized Controlled Trial Hemoglobin

Pharmacokinetic Differentiation: Plasma Half-Life of Iron Dextran Formulations vs. Alternative IV Iron Products

The plasma half-life of intravenous iron preparations is a key pharmacokinetic parameter that differs substantially by formulation, impacting dosing frequency and clinical management [1]. Iron dextran exists in two distinct formulations: high-molecular-weight iron dextran (HMWID) with a plasma half-life of 60 hours, and low-molecular-weight iron dextran (LMWID) with a half-life of 20 hours [1]. In comparison, iron gluconate has a half-life of 1 hour, iron sucrose 6 hours, ferumoxytol 15 hours, and ferric carboxymaltose 16 hours [1]. This wide range of half-lives is directly correlated with the molecular weight and stability (Type I vs. Type II/III) of the iron-carbohydrate complex [1].

Pharmacokinetics Plasma Half-Life Iron Dextran Iron Sucrose Ferric Carboxymaltose

Optimal Application Scenarios for Iron Dextran Based on Differentiated Evidence


Veterinary Swine Production: Cost-Effective, Flexible-Dose Anemia Prevention

Iron dextran is optimally deployed as the iron source for routine anemia prevention in commercial swine operations [1]. Evidence from a head-to-head non-inferiority trial confirms its equivalent efficacy to gleptoferron in maintaining hemoglobin levels and supporting weight gain in piglets [1]. Its formulation as a single-substance product allows for flexible, farm-specific dosing adjustments, a key operational advantage over fixed-combination iron-plus-coccidiostat products [1]. Procurement decisions should be based on this proven efficacy and the logistical benefit of adjustable dosing protocols.

Obstetrics and Gynecology: Rapid Iron Repletion via Total Dose Infusion (TDI)

Low-molecular-weight iron dextran is the established agent for Total Dose Infusion (TDI) protocols in pregnancy when rapid correction of iron deficiency anemia is required [1]. An RCT demonstrated that TDI with LMW iron dextran achieves significantly faster symptom improvement and superior laboratory correction at 4 weeks compared to oral iron therapy [1]. This 'one-stop' approach is particularly valuable for patients with poor tolerance or adherence to oral iron, and the extended plasma half-life of LMWID (20 hours) enables this high-dose, single-infusion strategy, a capability not shared by shorter-acting products like iron sucrose or iron gluconate [2].

Pharmacokinetic and Biodistribution Research: A Model for Prolonged-Release and Tissue-Specific Iron Delivery

Iron dextran, particularly its HMWID form, serves as a critical research tool in studies of iron-carbohydrate nanomedicine pharmacokinetics and biodistribution [1]. With a plasma half-life of 60 hours, it represents the extreme of prolonged circulation within its class [2]. Comparative evidence from an anemic rat model shows that despite generating similar serum iron curves to other products, iron dextran exhibits a markedly different tissue biodistribution pattern [1]. This makes it an essential reference compound for investigating how carbohydrate shell characteristics govern organ-specific iron deposition and for validating new analytical methods that aim to predict pharmacodynamics from physicochemical properties.

Health Economics and Formulary Decision-Making: A Comparator for Cost-Effectiveness Analyses

Iron dextran is a key comparator in pharmacoeconomic and safety analyses that inform healthcare procurement and formulary inclusion [1]. Evidence from a large FAERS database analysis quantifies its adverse event profile, showing an ROR05 of 4.35 for hypersensitivity reactions and associated downstream medical costs of US$8,615 per event [1]. This data positions iron dextran as a benchmark against which the cost-effectiveness and safety profiles of newer, potentially higher-cost IV iron products (e.g., ferric carboxymaltose) are measured [1]. Procurement decisions for health systems can therefore utilize this quantitative evidence to model the total cost of care, balancing lower product acquisition costs against higher potential expenses from adverse event management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iron dextran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.